(-)-Bicuculline
CAS No.: 19730-80-4
Cat. No.: VC20739720
Molecular Formula: C20H17NO6
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19730-80-4 |
---|---|
Molecular Formula | C20H17NO6 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | (6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
Standard InChI | InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1 |
Standard InChI Key | IYGYMKDQCDOMRE-MSOLQXFVSA-N |
Isomeric SMILES | CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
SMILES | CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Canonical SMILES | CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Chemical Structure and Properties
Structural Characteristics
(-)-Bicuculline belongs to the phthalide-isoquinoline class of compounds, featuring a complex heterocyclic structure. Its chemical name is (5r)-5-[(6s)-6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium when in its methochloride salt form . The general bicuculline structure includes a phthalide moiety fused with an isoquinoline ring system, creating its distinctive molecular architecture . The (-)-isomer's stereochemistry creates a mirror image orientation compared to the (+)-isomer, which accounts for the differences in their pharmacological activities.
Physical and Chemical Properties
The physical and chemical properties of (-)-Bicuculline methochloride include:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀NO₆ - Cl |
Molecular Weight | 417.8 g/mol |
Physical State | Crystalline solid |
CAS Number | 53552-05-9 |
Purity (Commercial) | ≥98% |
Solubility | Soluble in polar solvents |
The base form of bicuculline has a molecular formula of C₂₀H₁₇NO₆ with a molar mass of 367.357 g·mol⁻¹ and a melting point of 215°C (419°F) . The methochloride salt form of (-)-bicuculline improves stability and solubility compared to the base compound.
Comparison with (+)-Bicuculline
The (+)-bicuculline isomer is known for its potent GABA-A receptor antagonism with an IC₅₀ of approximately 3 μM . In contrast, (-)-bicuculline methochloride exhibits markedly different pharmacological properties. While it increases the firing rate in rat cortical neurons similarly to the (+) isomer, it notably lacks the GABA antagonist activity that characterizes its enantiomer . This significant difference highlights the importance of stereochemistry in determining the pharmacological properties of bicuculline isomers.
Pharmacological Activity
Receptor Binding and Neural Effects
(-)-Bicuculline methochloride exhibits a distinct pharmacological profile compared to its (+) counterpart. Research indicates that it inhibits sodium-independent GABA receptor binding with an IC₅₀ of approximately 500 μM, which is approximately 100-fold less potent than related compounds . Despite this relatively weak GABA receptor antagonism, it still increases the firing rate in rat cortical neurons in a manner similar to (+)-bicuculline .
This apparent paradox—increasing neuronal firing rates without strong GABA antagonism—suggests that (-)-bicuculline may act through additional mechanisms beyond simple GABA receptor blockade. This makes the compound particularly interesting for research into alternative pathways affecting neuronal excitability.
Differences from (+)-Bicuculline
The significant pharmacological differences between the two enantiomers can be summarized in the following table:
Property | (-)-Bicuculline | (+)-Bicuculline |
---|---|---|
GABA-A Receptor Antagonism | Minimal | Potent (IC₅₀ = 3 μM) |
Na⁺-independent GABA Binding Inhibition | Weak (IC₅₀ = 500 μM) | Strong |
Effect on Neuronal Firing Rate | Increases | Increases |
Epileptogenic Activity | Limited | Pronounced |
Convulsant Properties | Minimal | Strong |
These differences highlight the stereospecific nature of the compound's interactions with biological targets, emphasizing the importance of stereochemistry in determining pharmacological activity.
Research Applications
Comparative Studies with Other GABA Antagonists
As a research tool, (-)-bicuculline provides a valuable contrast to other GABA antagonists, allowing investigators to differentiate between various mechanisms of action. By comparing the effects of (-)-bicuculline, (+)-bicuculline, and other GABA antagonists like picrotoxin, researchers can gain insights into the specific pathways involved in neuronal excitability and inhibition.
In experimental settings, the administration of bicuculline has been shown to normalize membrane expression of several receptor subunits, including the NR2B subunit of NMDA receptors and the GluA1 and GluA2 subunits of AMPA receptors in hyperammonemic rats . These molecular changes correspond with improvements in spatial learning and working memory, suggesting complex interactions between GABA signaling and glutamatergic neurotransmission .
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